Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone
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Overview
Description
Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone is a synthetic organic compound that features a morpholine ring, a furan ring, and a p-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the p-Tolyloxy Group: The p-tolyloxy group is introduced via an etherification reaction, where a p-tolyl alcohol reacts with a suitable leaving group on the furan ring.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where morpholine displaces a leaving group on the furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the furan or morpholine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: It is investigated for its applications in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds with a morpholine ring, such as morpholine-4-carboxylic acid, which have similar structural features.
Furan Derivatives: Compounds with a furan ring, such as furan-2-carboxylic acid, which share the furan moiety.
p-Tolyloxy Compounds: Compounds with a p-tolyloxy group, such as p-tolyloxyacetic acid, which have similar functional groups.
Uniqueness
Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone is unique due to its combination of the morpholine, furan, and p-tolyloxy groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in other compounds with only one or two of these features.
Properties
IUPAC Name |
[2-[(4-methylphenoxy)methyl]furan-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-13-2-4-14(5-3-13)22-12-16-15(6-9-21-16)17(19)18-7-10-20-11-8-18/h2-6,9H,7-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPPXMSCEHHOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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